Decanoic acid
Overview
Description
Decanoic acid, also known as capric acid, is an organic compound with the chemical formula C10H20O2 . This saturated fatty acid is notable for its diverse range of uses, from the production of esters for perfumes to use as an intermediate in chemical syntheses .
Synthesis Analysis
Industrially, decanoic acid is primarily produced through the oxidation of the corresponding aldehyde, decanal . The aldehyde, in turn, can be obtained by the hydroformylation of 1-nonene . It’s also a minor component of coconut oil and palm kernel oil .
Molecular Structure Analysis
Decanoic acid has a molecular formula of C10H20O2 . Its average mass is 172.265 Da and its monoisotopic mass is 172.146332 Da .
Chemical Reactions Analysis
Decanoic acid is used in the esterification reaction with ethanol in the presence of solid catalyst Amberlyst 15 . This reaction is used to synthesize ethyl decanoate in the laboratory .
Physical And Chemical Properties Analysis
Decanoic acid is a white, crystalline substance at room temperature and pressure . It has a strong, unpleasant odor that is often compared to that of sweaty socks or goat . Being a carboxylic acid, it is capable of forming hydrogen bonds, contributing to its relative stability and its characteristic sharp, sour taste .
Scientific Research Applications
2. Thermal Energy Storage Decanoic acid is also significant in the field of thermal energy storage. Konuklu et al. (2014) Konuklu, Paksoy, Unal, & Konuklu highlight its use in creating thermally stable microcapsules for energy storage applications. The study emphasizes decanoic acid's environmentally friendly nature and its effectiveness in microencapsulation processes.
3. Polymer Production In polymer science, decanoic acid serves as a substrate for synthesizing medium-chain-length poly-3-hydroxyalkanoate (MCL-PHA). Gao, Ramsay, & Ramsay (2016) Gao, J. Ramsay, & B. Ramsay developed a fed-batch fermentation process for MCL-PHA production using Pseudomonas putida and decanoic acid, achieving high biomass and PHA yield.
4. Nanoparticle Synthesis Decanoic acid is utilized in nanoparticle synthesis, as illustrated by Guardia, Pérez, Labarta, & Batlle (2010). Their research demonstrates the use of decanoic acid as a capping ligand in the synthesis of iron oxide nanoparticles. This method allows control over particle size and offers potential for biomedical applications such as magnetic resonance imaging and drug delivery.
5. Renewable Fuel Sources Lamba, Sarkar, & Kumar (2018) Lamba, S. Sarkar, & Surendra Kumar explored decanoic acid's role in producing renewable fuel sources. Their study focuses on the esterification of decanoic acid to produce ethyl ester, a potential biodiesel component, highlighting its optimal conversion conditions and investigation into fuel properties.
6. Chemical Industry Applications Decanoic acid plays a role in the chemical industry, with applications in lubricants, plasticizers, and solvents. Aqar, Rahmanian, & Mujtaba (2017) Aqar, N. Rahmanian, & I. Mujtaba discuss the profitability improvement in methyl decanoate production, an ester of decanoic acid, using different types of batch distillation columns, emphasizing its industrial significance.
7. Water Desalination Rish, Luo, Kurtz, & Luo (2014) Daniel Rish, Shirui Luo, B. Kurtz, & T. Luo identified the role of decanoic acid in water desalination, specifically in the directional solvent extraction (DSE) process. This application demonstrates decanoic acid's ability to reject major salt ions in seawater, offering a membrane-free desalination solution.
8. Membrane Fabrication Ong, Falca, Huang, Liu, Manchanda, Chisca, & Nunes (2020) Ong, Gheorghe Falca, Tiefan Huang, Jiangtao Liu, P. Manchanda, S. Chisca, & S. Nunes highlight decanoic acid's application in the green synthesis of thin-film composite membranes for organic solvent nanofiltration. Decanoic acid's use as a green solvent in membrane fabrication underscores its environmental friendliness and potential in sustainable chemical processes.
Safety And Hazards
Like most carboxylic acids, decanoic acid is corrosive and can cause burns and eye damage . It is advisable to handle it with appropriate safety measures, including wearing protective clothing, gloves, and eye/face protection . It is harmful if swallowed, and can be irritating to the skin and respiratory system .
Future Directions
properties
IUPAC Name |
decanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1002-62-6 (hydrochloride salt) | |
Record name | Decanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334485 | |
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DSSTOX Substance ID |
DTXSID9021554 | |
Record name | Decanoic acid | |
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Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Decanoic acid is a white crystalline solid with a rancid odor. Melting point 31.5 °C. Soluble in most organic solvents and in dilute nitric acid; non-toxic. Used to make esters for perfumes and fruit flavors and as an intermediate for food-grade additives., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, White solid with an unpleasant odor; Insoluble in water; mp = 31.5 deg C; [Hawley] Off-white wax or crystalline solid with a rancid odor; Insoluble in water; [MSDSonline], Solid, white crystals/unpleasant, rancid odour | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
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Record name | Decanoic acid | |
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Record name | Capric acid | |
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Record name | Capric acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Decanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/10/ | |
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Boiling Point |
514 to 518 °F at 760 mmHg (NTP, 1992), 268.7 °C, 268.00 to 270.00 °C. @ 760.00 mm Hg | |
Record name | DECANOIC ACID | |
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Record name | Capric acid | |
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Record name | Capric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |
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Flash Point |
235 °F (NTP, 1992) | |
Record name | DECANOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Practically insol in water (0.015 g/100 g at 20 °C); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acid, Very soluble in acetone, benzene, ethyl ether, ethanol, Soluble in most organic solvents and dilute nitric acid, In water solubility, 61.8 mg/L at 25 °C, 0.0618 mg/mL, soluble in most organic solvents; practically insoluble in water | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
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Record name | Capric acid | |
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Record name | DECANOIC ACID | |
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Record name | Capric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |
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Record name | Decanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/10/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.893 (USCG, 1999) - Less dense than water; will float, 0.890 at 40 °C/4 °C, Precipitates unchanged from dil nitric acid (density 1.14) by addition of water, Density/Specfific gravity: 0.88 kg/l at 4 °C | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
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Vapor Pressure |
1 mmHg at 257 °F ; 5 mmHg at 287.6 °F; 760 mmHg at 515.1 °F (NTP, 1992), 0.000366 [mmHg], 3.66X10-4 mm Hg at 25 °C | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Capric acid | |
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Mechanism of Action |
It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ..., ... the effect of fatty acids on interleukin (IL)-8 production in a human intestinal epithelial cell line (Caco-2) /was investigated/. The cells were cultured as monolayers on microporous membranes in culture inserts. Oleic acid (OA), capric acid (CA), docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) were applied to the apical compartment of Caco-2 cell monolayers. The concentration of IL-8 in the basolateral medium was measured by using enzyme-linked immunosorbent assay, and the expression of IL-8 mRNA was measured by using competitive reverse transcription--polymerase chain reaction. Protein kinase C inhibitors (GF109203X and calphostin C) and H-7 (a protein kinase inhibitor) were used to study the mechanisms by which IL-8 production is stimulated. Both OA and CA enhanced IL-8 production (approximately fivefold), whereas DHA and EPA did not. Both OA and CA also enhanced IL-1-induced IL-8 production. The onset of OA-induced IL-8 production was delayed compared with that of CA-induced IL-8 production. Both OA and CA enhanced IL-8 mRNA expression (approximately fivefold) after 6 and 3 hr, respectively. The protein kinase inhibitor (H-7) reduced both OA- and CA-induced IL-8 production by 88.0 and 85.9%, respectively. The protein kinase C inhibitors (GF109203X and calphostin C) reduced OA-induced IL-8 production by 29.3 and 54.5%, respectively, but showed no effect on CA-induced IL-8 production. These findings suggest that not only OA but also CA stimulates IL-8 production in intestinal epithelial cells, and the mechanisms of action differ between OA and CA. | |
Record name | DECANOIC ACID | |
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Product Name |
Capric Acid | |
Color/Form |
Crystalline solid, White crystals, Needles, White crystals or needles, Pale yellow solid | |
CAS RN |
334-48-5 | |
Record name | DECANOIC ACID | |
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Record name | Decanoic acid | |
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Record name | Decanoic acid | |
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Record name | Decanoic acid | |
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Record name | Decanoic acid | |
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Record name | Decanoic acid | |
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Record name | Decanoic acid | |
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Record name | CAPRIC ACID | |
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Record name | DECANOIC ACID | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.7 °F (NTP, 1992), 31.5 °C, 31.9 °C | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Capric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DECANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Capric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.